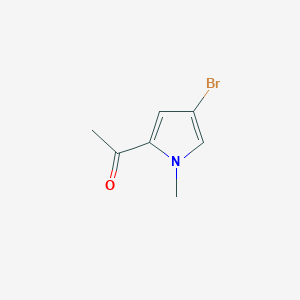1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC16774666
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8BrNO |
|---|---|
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | 1-(4-bromo-1-methylpyrrol-2-yl)ethanone |
| Standard InChI | InChI=1S/C7H8BrNO/c1-5(10)7-3-6(8)4-9(7)2/h3-4H,1-2H3 |
| Standard InChI Key | KHADFIPNBYXHRK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CN1C)Br |
Introduction
Synthesis and Reaction Pathways
Friedel-Crafts Acylation of 4-Bromo-1-methylpyrrole
A plausible route involves acylating 4-bromo-1-methylpyrrole using acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃):
This method aligns with protocols for synthesizing 1-(4-(1-methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one, where N-methylpyrrole undergoes electrophilic substitution with acylating agents .
Transition Metal-Catalyzed Cross-Coupling
Physicochemical Properties
Reactivity and Stability
-
Electrophilic Substitution: The acetyl group deactivates the pyrrole ring, directing further substitution to the 5-position.
-
Nucleophilic Aromatic Substitution: Bromine at the 4-position can be replaced by amines or alkoxides under harsh conditions (e.g., CuI catalysis) .
-
Photochemical Reactivity: Analogous compounds undergo disproportionation under visible light, forming dimeric or polymeric structures .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bromine and acetyl groups serve as handles for synthesizing kinase inhibitors and antiviral agents. For instance, coupling with arylboronic acids yields biaryl structures common in drug candidates .
Material Science
Its electron-deficient pyrrole core facilitates the synthesis of conductive polymers. Photopolymerization under blue LEDs (450 nm) produces thin films with tunable optoelectronic properties .
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume